molecular formula C22H27NO3S B2803680 2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide CAS No. 2034238-78-1

2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide

Cat. No.: B2803680
CAS No.: 2034238-78-1
M. Wt: 385.52
InChI Key: UDPDAHZCGSYNKQ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide is a complex organic compound that features a benzylthio group, a hydroxyphenyl group, and a tetrahydropyranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.

    Introduction of the Hydroxyphenyl Group: This step might involve the reaction of phenylmagnesium bromide with an appropriate aldehyde or ketone to form the hydroxyphenyl intermediate.

    Formation of the Tetrahydropyranyl Group: This can be achieved by the reaction of dihydropyran with an alcohol to form the tetrahydropyranyl ether.

    Final Coupling Reaction: The final step would involve coupling the benzylthio, hydroxyphenyl, and tetrahydropyranyl intermediates with acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxy group can be reduced to form the corresponding alkane.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes or alcohols.

    Substitution: Amides, ethers, or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and benzylthio groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(2-hydroxy-2-phenyl)acetamide: Lacks the tetrahydropyranyl group.

    2-(benzylthio)-N-(2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide: Lacks the phenyl group.

    N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide: Lacks the benzylthio group.

Uniqueness

The presence of all three functional groups (benzylthio, hydroxyphenyl, and tetrahydropyranyl) in 2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide makes it unique compared to similar compounds. This combination of groups can confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c24-21(16-27-15-18-7-3-1-4-8-18)23-17-22(25,19-9-5-2-6-10-19)20-11-13-26-14-12-20/h1-10,20,25H,11-17H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPDAHZCGSYNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)CSCC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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